molecular formula C18H18ClN3O3 B12285709 n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine CAS No. 150450-08-1

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12285709
CAS No.: 150450-08-1
M. Wt: 359.8 g/mol
InChI Key: ZUPSCXYTJZQJRM-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine (CAS 150450-08-1) is an organic compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.81 g/mol . This compound belongs to a class of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives, which are prepared through nucleophilic substitution reactions and have been synthesized and evaluated for their biological activities in scientific research . Preclinical studies have identified specific derivatives within this chemical series as potent inhibitors of tumor cell proliferation, with IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as valuable tools for investigating oncogenic signaling pathways . The structural motif of the 4-aminoquinazoline core is well-established in medicinal chemistry and is frequently associated with molecules that exhibit activity against protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) . As such, this compound is of significant interest for basic scientific research aimed at understanding cellular processes and for the discovery and development of novel therapeutic agents. It is supplied with a typical purity of 97% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use .

Properties

CAS No.

150450-08-1

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)

InChI Key

ZUPSCXYTJZQJRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Nitration-Cyclization Sequence

A widely cited method involves the nitration of 2,6-dihalo-3-nitrotoluene precursors, followed by cyclization with chloroformamidine hydrochloride. As per EP0253396A2, this two-step process avoids diazotization, a common bottleneck in earlier protocols:

  • Nitration : 2,6-Dichlorotoluene is nitrated with concentrated HNO₃ at 0–5°C to yield 2,6-dichloro-3-nitrotoluene.
  • Cyclization : The nitro intermediate reacts with chloroformamidine hydrochloride in dimethyl sulfone at 150–175°C, forming the quinazoline core.

This method achieves a 72–85% yield, with purity >95% confirmed by thin-layer chromatography (TLC).

Table 1: Reaction Conditions for Nitration-Cyclization

Step Reagents Temperature Solvent Yield (%)
Nitration HNO₃ (conc.) 0–5°C H₂SO₄ 89
Cyclization Chloroformamidine HCl 150–175°C Dimethyl sulfone 78

Reductive Amination Pathway

A 2025 Molbank study demonstrates the utility of reductive amination for analogous quinazolines. Adapted for the target compound:

  • Nucleophilic Substitution : 6,7,8-Trimethoxy-4-chloroquinazoline reacts with 3-chlorobenzylamine in DMF at 80°C.
  • Reduction : The intermediate is reduced with Fe/NH₄Cl in ethanol/water (4:1), yielding the final amine.

This method achieves quantitative conversion, with the product characterized by ¹H NMR (δ 9.54 ppm, NH) and HRMS (m/z 359.82).

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents enhance cyclization efficiency. Dimethyl sulfone outperforms glyme or diglyme due to its high boiling point (238°C) and ability to stabilize transition states. Substituting dimethyl sulfone with N-methylpyrrolidone (NMP) reduces yields by 15–20%, likely due to competitive side reactions.

Temperature and Time Dependence

Cyclization at 175°C for 1.5 hours maximizes yield (78%) while minimizing decomposition. Prolonged heating (>2 hours) promotes tar formation, reducing purity to <90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.72 (s, 9H, OCH₃), 4.39 (s, 2H, CH₂), 7.33–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 3121 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N), 1348 cm⁻¹ (C-O).
  • HRMS : [M+H]⁺ calcd. 359.82, found 359.81.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 4.2 minutes, confirming >97% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

Parameter Nitration-Cyclization Reductive Amination
Yield (%) 78 99
Purity (%) 95 97
Scalability Industrial Lab-scale
Key Advantage Avoids diazotization High atom economy

The reductive amination route offers superior yields but requires stringent anhydrous conditions. Industrial applications favor the nitration-cyclization method for its scalability and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core with three methoxy groups at positions 6, 7, and 8, and a chlorophenylmethyl substituent at the nitrogen atom. The synthesis typically involves nucleophilic substitution reactions, particularly the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds.

Pharmacological Applications

1. Anticancer Properties

Research indicates that derivatives of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine exhibit significant biological activity against various tumor cell lines:

Tumor Cell Line IC50 Value (µM)
PC3 (Prostate Cancer)5.8
A431 (Skin Cancer)9.0
Bcap-37 (Breast Cancer)8.5
BGC823 (Gastric Cancer)9.8

These findings suggest that this compound may play a role in anticancer therapies by inhibiting tumor growth through mechanisms such as DNA interaction and topoisomerase inhibition.

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific biological targets. Studies focus on its interaction with DNA and its ability to inhibit topoisomerases, which are crucial for DNA replication and repair processes in cancer cells.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental setups:

Case Study Example: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on multiple cancer cell lines. The study utilized both in vitro assays to assess cell viability and in vivo models to evaluate tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups, reinforcing the compound's potential as an anticancer agent.

Comparative Analysis with Other Quinazoline Derivatives

To highlight the uniqueness of this compound compared to other quinazoline derivatives:

Compound Name Structural Features Unique Aspects
6-MethoxyquinazolineSingle methoxy groupSimpler structure; less biological activity
4-AminoquinazolineAmino group at position 4Lacks methoxy substitutions; different reactivity
2-MethylquinazolineMethyl group at position 2Different substitution pattern; lower potency

The trifunctional methoxy substitution and specific chlorophenylmethyl group enhance its biological activity compared to simpler derivatives.

Mechanism of Action

The mechanism of action of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulate Receptors: The compound can interact with receptors on the cell surface, affecting signal transduction pathways.

    Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling cascades.

Comparison with Similar Compounds

4-Chloro-6,7,8-trimethoxyquinazoline

This compound shares the 6,7,8-trimethoxy substitution pattern but lacks the 3-chlorophenylmethyl amine group.

N-Propyl-2-trichloromethylquinazolin-4-amine

Synthesized via methods described in , this derivative features a propylamine side chain and a trichloromethyl group at the 2-position. The trichloromethyl group increases steric bulk and electron-withdrawing effects, which may alter metabolic stability or solubility compared to the methoxy-rich target compound .

6,7-Bis(benzyloxy)-4-chloroquinazoline

This analog replaces methoxy groups with benzyloxy substituents, significantly increasing lipophilicity. Such modifications could enhance membrane permeability but reduce aqueous solubility, contrasting with the balanced hydrophilicity of the 6,7,8-trimethoxy configuration in the target compound .

Physicochemical Properties

Property Target Compound 4-Chloro-6,7,8-trimethoxyquinazoline N-Propyl-2-trichloromethylquinazolin-4-amine
Polarity Moderate (methoxy groups) High (methoxy groups) Low (trichloromethyl group)
Lipophilicity (LogP) Higher (3-chlorophenylmethyl) Lower Highest (trichloromethyl + propyl)
Synthetic Accessibility Complex (multiple methoxy substitutions) Moderate Moderate (trichloromethyl synthesis challenges)

Biological Activity

N-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine, with the CAS number 150450-08-1, is a synthetic compound that belongs to the quinazolinamine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and protein kinase modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_3O_3 with a molecular weight of 359.81 g/mol. The compound's structure includes a chlorophenyl group and multiple methoxy substituents that are believed to influence its biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O3C_{18}H_{18}ClN_3O_3
Molecular Weight359.81 g/mol
CAS Number150450-08-1

Research indicates that this compound may exert its biological effects through modulation of protein kinase activity. Protein kinases are crucial in various cellular processes including proliferation and apoptosis. The compound may act as an inhibitor or modulator of specific kinases involved in cancer pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinazolinamine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • In vitro Studies :
    • A study demonstrated that quinazolinamines can inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
    • Another research highlighted that specific modifications in the quinazolinamine structure could enhance selectivity towards certain cancer types, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Case Study :
    • In a recent case study involving a derivative similar to this compound, significant tumor regression was observed in xenograft models when treated with this class of compounds. The study reported a reduction in tumor size by approximately 60% compared to control groups .

Polypharmacology

The concept of polypharmacology is crucial when discussing this compound as it may interact with multiple targets within the cell. Machine learning approaches have been employed to analyze compound-protein interactions (CPIs) and identify bioactive ligands that can affect various signaling pathways simultaneously .

Research Findings

Recent findings indicate that compounds like this compound not only target specific kinases but also exhibit off-target effects that can be beneficial in treating complex diseases like cancer.

Summary of Findings

Study TypeKey Findings
In vitroInduced apoptosis in cancer cell lines
In vivoTumor regression observed in xenograft models
PolypharmacologyInteracts with multiple protein targets

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling N-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and full-body protective clothing to prevent skin/eye contact. Ensure gloves are tested for compatibility with quinazolinamine derivatives (e.g., via ASTM F739 permeation testing) .
  • Ventilation : Use fume hoods or local exhaust ventilation to minimize aerosol formation. Avoid dust generation during weighing or transfer .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult a physician and provide the safety data sheet (SDS) .

Q. How can researchers determine key physical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen purge. For analogs, melting points range from 119–120°C .
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at 25°C, followed by HPLC-UV quantification. Note that solubility data for this compound may require extrapolation from structurally similar quinazolinamines .

Q. What analytical methods are recommended for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and 1H/13C NMR in deuterated DMSO to verify substituent positions (e.g., trimethoxy groups at positions 6,7,8) .

Advanced Questions

Q. What strategies are effective for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with 4-chloroquinazoline as a core, followed by nucleophilic substitution with (3-chlorophenyl)methylamine under anhydrous conditions (e.g., THF, 60°C). Use triethylamine to scavenge HCl .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How should researchers design experiments to assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Environmental Partitioning : Use OECD 105 guidelines to measure log P (octanol-water partition coefficient) via shake-flask method. For analogs, log P values >3 suggest bioaccumulation potential .
  • Degradation Studies : Conduct photolysis experiments (e.g., 300–400 nm UV light) and microbial biodegradation assays (OECD 301D) to identify breakdown products. Analyze metabolites via LC-MS/MS .

Q. What molecular modeling techniques can predict interactions between this compound and biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to EGFR kinase (PDB ID: 1M17). Parameterize the ligand with GAFF2 force field and solvate with TIP3P water .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy .

Q. How can researchers address contradictions in reported toxicological data for quinazolinamine derivatives?

  • Methodological Answer :

  • In Vitro Screening : Perform MTT assays on HepG2 cells (IC50 determination) and Ames tests for mutagenicity. Compare results with structurally similar compounds (e.g., Gefitinib derivatives) .
  • Metabolite Profiling : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites. Correlate findings with in vivo toxicity studies (OECD 420 acute oral toxicity) .

Q. What methodologies are suitable for assessing the compound’s stability under varying experimental conditions (pH, temperature)?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (72 hours, 40°C) and analyze degradation products via UPLC-PDA. Monitor pH-dependent hydrolysis of the quinazoline core .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For analogs, decomposition occurs >200°C .

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